molecular formula C19H21D4F3N2O6 B602464 (E)-Fluvoxamine-d4 Maleate CAS No. 1432075-74-5

(E)-Fluvoxamine-d4 Maleate

Cat. No. B602464
M. Wt: 438.44
InChI Key:
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Description

Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of obsessive-compulsive disorder . It is also an agonist for the sigma-1 receptor, through which it controls inflammation . The “d4” in the name suggests that this compound might be a deuterated version of Fluvoxamine, where four hydrogen atoms are replaced by deuterium. Deuterated drugs are often used in drug development to improve the metabolic stability and safety of the drug.


Synthesis Analysis

The synthesis of a compound like “(E)-Fluvoxamine-d4 Maleate” would likely involve the creation of the Fluvoxamine molecule with the incorporation of deuterium atoms at specific positions. This could be achieved through various synthetic routes depending on the specific location of the deuterium atoms .


Molecular Structure Analysis

The molecular structure of “(E)-Fluvoxamine-d4 Maleate” would be similar to that of Fluvoxamine, with the exception of the replacement of specific hydrogen atoms with deuterium . Deuterium is an isotope of hydrogen with an additional neutron, which does not significantly alter the chemical properties of the compound but can affect its physical properties and metabolic stability.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(E)-Fluvoxamine-d4 Maleate” would likely be similar to those of Fluvoxamine, with potential differences due to the presence of deuterium atoms .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis : An environmentally friendly synthetic method for fluvoxamine maleate was reported, utilizing 4-(trifluoromethyl) benzoic acid and tetrahydrofuran with FeCl3 as a catalyst. This method offers advantages like the use of commercially available materials, low cost, and high yield (Wang, Jian-lin, Hu, Yu-lai, 2009).
  • Stability Indicating HPLC Method : A stability-indicating HPLC method was developed for determining fluvoxamine maleate. This method revealed its instability under acidic, basic, oxidative conditions, and UV radiation, while being stable under visible light and heat (E. Souri, Hassan Donyayi, R. A. Khaniha, M. Barazandeh Tehrani, 2015).

Pharmacokinetics

Analytical Methods

  • Polarographic Determination : Differential pulse polarographic (DPP) method was developed for fluvoxamine maleate determination in tablets. This method provided a good alternative for drug substance assay in commercial tablet formulations (F. Elmalı, G. Alpdoğan, S. Sungur, Ş. Aycan, 2000).

Degradation Kinetics

  • Degradation Kinetics Study : A study on the kinetics of hydrolysis of fluvoxamine maleate across a range of pH levels showed its highest stability at pH 6.0. The study also included in-silico pharmacokinetics and toxicity analysis of degradation products (Asia Naz, Rabia Iqtadar, F. A. Siddiqui, Zaheer Ul-Haq, 2020).

Clinical Applications

Future Directions

The development of deuterated drugs like “(E)-Fluvoxamine-d4 Maleate” is a promising area of pharmaceutical research. Deuterated drugs can offer improved pharmacokinetic properties, potentially leading to more effective treatments with fewer side effects .

properties

CAS RN

1432075-74-5

Product Name

(E)-Fluvoxamine-d4 Maleate

Molecular Formula

C19H21D4F3N2O6

Molecular Weight

438.44

Purity

98% by HPLC; 99% atom D

Related CAS

61718-82-9 (unlabelled)

synonyms

(E)-5-Methoxy-1-[4-(triflurormethyl)phenyl]-1-pentanone O-(2-Aminoethyl-d4)oxime Maleate;  DU-23000-d4;  MK-264-d4;  Dumirox-d4;  Faverin-d4;  Fevarin-d4;  Floxyfral-d4;  Luvox-d4;  Maveral-d4

tag

Fluvoxamine

Origin of Product

United States

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